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Cat. No.: B1674770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Lesogaberan, an

investigational GABA-B receptor agonist, and Baclofen, an established drug in the same class.

The information is compiled from clinical trial data and pharmacological studies to assist

researchers and drug development professionals in understanding the comparative safety of

these two compounds.

Mechanism of Action: GABA-B Receptor Agonism
Both Lesogaberan and Baclofen exert their therapeutic effects by acting as agonists at the

GABA-B receptor.[1][2] This receptor is a G-protein coupled receptor that, upon activation,

leads to a cascade of intracellular events. These include the inhibition of adenylyl cyclase,

which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels,

specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of

voltage-gated calcium (Ca2+) channels. The overall effect is a reduction in neuronal excitability.

[3]
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Lesogaberan was developed with the intention of reducing the central nervous system (CNS)

side effects commonly associated with Baclofen.[4] While a direct head-to-head clinical trial in a

patient population with detailed side-by-side quantitative data on adverse events is not

extensively published, available data from various studies allow for a comparative overview.

A single-blind, placebo-controlled, randomized, crossover study in 24 healthy male subjects

directly compared single oral doses of Lesogaberan (0.8 mg/kg), Baclofen (40 mg), and

placebo. The study reported that similar numbers of adverse events were observed for

Lesogaberan and placebo, and comparable results were seen with Baclofen.[2] However, a

detailed quantitative breakdown of these adverse events was not provided in the publication.

Quantitative Data on Adverse Events
The following tables summarize the reported adverse events from separate clinical trials for

Lesogaberan and Baclofen. It is important to note that these are not from direct head-to-head

comparisons in patient populations and the trial conditions (e.g., patient population, dosage,

duration) may differ.

Table 1: Reported Adverse Events for Lesogaberan
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Adverse Event
Study
Population

Dosage Incidence Source

Elevated Alanine

Transaminase

(reversible)

GERD patients

partially

responsive to

PPIs

(NCT01005251)

60, 120, 180,

240 mg twice

daily for 4 weeks

6 patients (out of

661)

Headache

GERD patients

with reflux

symptoms

despite PPI

treatment

65 mg twice daily

Lesogaberan:

8/25 patients;

Placebo: 11/27

patients

Paresthesia

(transient)

GERD patients

with reflux

symptoms

despite PPI

treatment

65 mg twice daily

Lesogaberan:

5/25 patients;

Placebo: 3/27

patients

Headache and

Nausea

Patients with

refractory GERD
90 mg twice daily 1 patient

Viral

Gastroenteritis

Patients with

refractory GERD
Placebo 1 patient

Table 2: Reported Adverse Events for Baclofen
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Adverse Event
Category

Adverse Event
Study
Population

Incidence Source

Common CNS

Effects

Transient

Drowsiness

Patients with

spasticity
10% to 63%

Dizziness
Patients with

spasticity
5% to 15%

Weakness
Patients with

spasticity
5% to 15%

Fatigue
Patients with

spasticity
2% to 4%

Other Common

Effects

Nausea/Vomiting

(cerebral origin

spasticity)

Patients with

spasticity
6.6%

Headache

(cerebral origin

spasticity)

Patients with

spasticity
6.6%

Less

Common/Severe

Effects

Confusion (spinal

origin)

Patients with

spasticity
0.5%

Generalized

Seizures

Patients with

spasticity
0.5%

Respiratory

Depression

(cerebral origin)

Patients with

spasticity
1.4%

Hypotonia

General patient

population

(FAERS

database)

864 reports

Encephalopathy General patient

population

796 reports
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(FAERS

database)

Coma

General patient

population

(FAERS

database)

736 reports

Experimental Protocols
Lesogaberan: Phase IIb Study in GERD (NCT01005251)

Objective: To assess the efficacy and safety of Lesogaberan as an add-on to proton pump

inhibitor (PPI) therapy in patients with GERD who are partially responsive to PPIs.

Design: A randomized, double-blind, placebo-controlled, multi-center study.

Participants: 661 patients with a history of GERD for at least 6 months and partially

responsive to ongoing PPI therapy.

Intervention: Patients were randomized to receive 4 weeks of placebo or Lesogaberan at

doses of 60, 120, 180, or 240 mg twice daily, in addition to their ongoing PPI therapy.

Outcome Measures:

Primary: The proportion of responders, defined as patients having an average of three or

more additional days per week with not more than mild GERD symptoms during treatment

compared with baseline.

Secondary: Assessment of individual GERD symptoms using the Reflux Symptom

Questionnaire electronic Diary (RESQ-eD).

Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on

liver function tests.
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Baclofen: Clinical Trials for Spasticity
Objective: To evaluate the efficacy and safety of Baclofen in the management of spasticity

resulting from multiple sclerosis or spinal cord injuries.
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Design: Various study designs have been employed, including double-blind, placebo-

controlled, crossover trials.

Participants: Patients with spasticity of spinal or cerebral origin.

Intervention: Oral Baclofen is typically initiated at a low dose (e.g., 5 mg three times daily)

and gradually titrated upwards to an optimal dose (usually between 40 to 80 mg daily) to

minimize side effects. Intrathecal administration is used for severe spasticity.

Outcome Measures:

Efficacy: Assessment of muscle tone (e.g., using the Ashworth scale), frequency of

spasms, and pain relief.

Safety: Monitoring for adverse events, particularly CNS effects such as drowsiness,

dizziness, and weakness.
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Summary and Conclusion
Lesogaberan was developed as a peripherally acting GABA-B receptor agonist with the aim of

reducing the CNS side effects associated with Baclofen. Clinical data suggests that

Lesogaberan is generally well-tolerated, with the most notable adverse event in a large phase

IIb study being reversible elevated liver enzymes in a small percentage of patients. Baclofen,

on the other hand, has a well-documented side effect profile dominated by CNS effects such as

drowsiness, dizziness, and weakness, with incidence rates that can be significant. While a

direct, detailed quantitative comparison in a patient population is limited, the available evidence

supports the premise that Lesogaberan may have a more favorable CNS side effect profile.

However, the development of Lesogaberan was halted due to marginal efficacy in GERD,

precluding further large-scale comparative safety studies. Researchers investigating new

GABA-B receptor agonists should consider the strategies employed in the development of

Lesogaberan to mitigate CNS penetration and the associated side effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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